3-(Chloromethyl)quinoline hydrochloride 3-(Chloromethyl)quinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 104325-51-1; 21863-56-9
VCID: VC6205179
InChI: InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H
SMILES: C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl
Molecular Formula: C10H9Cl2N
Molecular Weight: 214.09

3-(Chloromethyl)quinoline hydrochloride

CAS No.: 104325-51-1; 21863-56-9

Cat. No.: VC6205179

Molecular Formula: C10H9Cl2N

Molecular Weight: 214.09

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)quinoline hydrochloride - 104325-51-1; 21863-56-9

Specification

CAS No. 104325-51-1; 21863-56-9
Molecular Formula C10H9Cl2N
Molecular Weight 214.09
IUPAC Name 3-(chloromethyl)quinoline;hydrochloride
Standard InChI InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H
Standard InChI Key KZLDLNZHGOGVAU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-(Chloromethyl)quinoline hydrochloride is formally classified as a quinoline derivative with a chloromethyl (-CH₂Cl) substituent at the third carbon position, paired with a hydrochloride counterion. Key identifiers include:

PropertyValueSource
CAS Registry Number21863-56-9
Molecular FormulaC₁₀H₉Cl₂N
Molecular Weight214.09 g/mol
SMILES NotationC1=CC=C2C(=C1)C=C(C=N2)CCl.Cl
InChI KeyDSOGFOBIDOVCHN-UHFFFAOYSA-N

The hydrochloride salt enhances the compound's stability and solubility in polar solvents, a common modification for nitrogen-containing heterocycles.

Adductm/zPredicted CCS (Ų)
[M+H]⁺178.04181132.9
[M+Na]⁺200.02375149.8
[M-H]⁻176.02725136.8

These values, derived from ion mobility spectrometry predictions, suggest a compact molecular structure with moderate polarizability .

Synthesis and Manufacturing Considerations

Synthetic Routes

The synthesis of 3-(chloromethyl)quinoline hydrochloride likely involves chloromethylation of a preformed quinoline scaffold. A plausible pathway includes:

  • Friedel-Crafts Alkylation: Reaction of quinoline with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like aluminum chloride.

  • Post-Synthetic Modification: Quaternization of the tertiary nitrogen with hydrochloric acid to form the hydrochloride salt.

Industrial-scale production may employ continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary.

Challenges in Process Optimization

Key variables influencing synthesis efficiency include:

  • Catalyst Selection: Lewis acids (e.g., ZnCl₂, AlCl₃) affect regioselectivity during chloromethylation.

  • Temperature Control: Exothermic reactions necessitate precise thermal management to avoid side products.

  • Purification Techniques: Recrystallization from ethanol/water mixtures is commonly used to achieve >97% purity .

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